Benzofurazan-5-carbonyl chloride

概要

説明

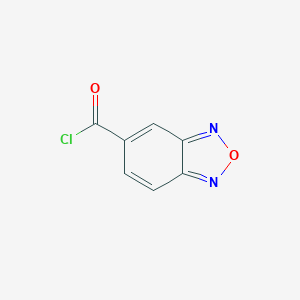

Benzofurazan-5-carbonyl chloride is a chemical compound with the molecular formula C7H3ClN2O2. It is a derivative of benzofurazan, a heterocyclic compound known for its diverse biological and chemical properties. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzofurazan-5-carbonyl chloride typically involves the chlorination of benzofurazan-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

化学反応の分析

Types of Reactions: Benzofurazan-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The benzofurazan ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under acidic conditions.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

Benzofurazan-5-carbonyl chloride has been identified as a key intermediate in the synthesis of compounds that enhance AMPA receptor activity. AMPA receptors are crucial for synaptic transmission and plasticity in the brain, making them targets for treating cognitive disorders such as schizophrenia and depression. Compounds derived from this compound have shown improved potency and stability compared to traditional treatments like aniracetam, enhancing cognitive functions and memory retention in animal models .

Case Study: AMPA Receptor Modulation

A study demonstrated that derivatives of this compound significantly increased AMPA receptor-mediated responses in rat hippocampal slices. These findings suggest potential therapeutic applications for cognitive impairments associated with hypoglutamatergic conditions .

Biological Applications

Fluorescent Probes:

this compound is used as a fluorescent probe in biological research. Its derivatives can be employed to label biomolecules, facilitating the study of cellular processes through fluorescence microscopy. This application is particularly valuable in tracking protein interactions and cellular dynamics in real-time .

Case Study: Cellular Imaging

In a research project involving cellular imaging, benzofurazan derivatives were utilized to visualize cellular structures and processes, demonstrating their effectiveness as fluorescent markers. The ability to track live cells provided insights into cellular behavior under various conditions .

作用機序

The mechanism of action of benzofurazan-5-carbonyl chloride is primarily based on its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable derivatives. This reactivity is exploited in various applications, such as the synthesis of biologically active compounds and the development of chemical sensors.

類似化合物との比較

Benzofurazan: The parent compound, known for its diverse biological activities and use in organic synthesis.

Benzofuran: A structurally related compound with a wide range of pharmacological properties.

Benzothiophene: Another heterocyclic compound with similar chemical properties and applications in drug development.

Uniqueness: Benzofurazan-5-carbonyl chloride is unique due to its highly reactive acyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other benzofurazan derivatives and related compounds.

生物活性

Benzofurazan-5-carbonyl chloride (BFCC), a derivative of benzofurazan, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug development, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by a benzofurazan ring, which is known for its ability to participate in various chemical reactions due to the presence of the carbonyl chloride functional group. This structure underpins its biological activity, making it a valuable scaffold in drug design.

Antitumor Activity

BFCC and related benzofurazan derivatives have shown promising antitumor properties. For instance, studies have demonstrated that certain benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian carcinoma (Skov-3) and human hepatocellular carcinoma (HCC) cells. In vitro tests revealed that some derivatives induced apoptosis in cancer cells through the activation of caspases, indicating a mechanism involving programmed cell death .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BFCC | Skov-3 | 10 | Apoptosis |

| Compound III | HCC | 5 | Apoptosis |

| Compound IV | Malignant T Cells | 7 | Chemopreventive |

Antimicrobial Activity

Benzofurazan derivatives, including BFCC, have been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

| Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 3 | S. aureus | 8 |

| Compound 4 | E. coli | 2 |

Additional Biological Activities

Beyond antitumor and antimicrobial effects, BFCC exhibits other biological activities:

- Anti-inflammatory : Some benzofuran derivatives have demonstrated anti-inflammatory effects in preclinical models.

- Antioxidant : The compound's structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Antiparasitic : Certain derivatives have shown efficacy against parasitic infections .

The biological activity of BFCC can be attributed to several mechanisms:

- Nucleophilic Substitution : The acyl chloride group reacts with nucleophiles, facilitating the formation of biologically active amides and esters.

- Electrophilic Aromatic Substitution : The benzofurazan ring can undergo electrophilic substitutions that modify its biological properties.

- Interaction with DNA : Some studies suggest that BFCC may inhibit DNA cleavage by endonucleases, indicating a potential target for anticancer activity .

Case Studies

Several case studies highlight the practical applications of BFCC in drug development:

- A study synthesized a series of benzofuran derivatives targeting Mycobacterium tuberculosis, with promising results indicating high antimycobacterial activity .

- Another investigation focused on the synthesis of novel benzofuran-based compounds that showed significant anticancer activity against leukemia cell lines .

特性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCMBRSQNVPDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370731 | |

| Record name | Benzofurazan-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126147-86-2 | |

| Record name | 2,1,3-Benzoxadiazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzoxadiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 126147-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。